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Abstract

This document provides a comprehensive technical overview of AzddMeC (3'-Azido-2',3'-
dideoxy-5-methylcytidine), a potent nucleoside reverse transcriptase inhibitor (NRTI). We delve
into its chemical identity, mechanism of action, antiviral activity, and pharmacokinetic profile.
Detailed experimental methodologies for key assays are provided, and quantitative data are
presented in structured tables for clarity. Furthermore, visual diagrams illustrating the
mechanism of action, experimental workflows, and metabolic pathways are included to facilitate
a deeper understanding of this compound.

Chemical Identity

AzddMeC is a synthetic nucleoside analog with a significant inhibitory effect on human
immunodeficiency virus type 1 (HIV-1).

e Full Chemical Name: 4-amino-1-((2R,4S,5S)-4-azido-5-(hydroxymethyl)tetrahydrofuran-2-
yl)-5-methylpyrimidin-2(1H)-one[1]

e Synonyms: Az-Dcme, CS-92, Azidodideoxymethylcytidine, 3'-Azido-2',3'-dideoxy-5-
methylcytidine[1]

e CAS Number: 87190-79-2[1]
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e Molecular Formula: C10H14NeO3[1]
e Molecular Weight: 266.26 g/mol [1]

Mechanism of Action

AzddMeC exerts its antiviral activity by targeting the HIV-1 reverse transcriptase (RT), a critical
enzyme for viral replication. As a nucleoside analog, it requires intracellular phosphorylation to
its active triphosphate form.

The mechanism can be summarized in the following steps:

Cellular Uptake: AzddMeC enters host cells.

Intracellular Phosphorylation: Cellular kinases phosphorylate AzddMeC to its active 5'-
triphosphate metabolite.

Competitive Inhibition: The triphosphate form of AzddMeC competes with the natural
substrate, deoxycytidine triphosphate (dCTP), for the active site of HIV-1 RT.[1]

Chain Termination: Once incorporated into the growing viral DNA chain, the 3'-azido group
prevents the formation of the next 3'-5' phosphodiester bond, leading to premature
termination of DNA synthesis.[2]
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Antiviral Activity

AzddMeC has demonstrated potent and selective activity against HIV-1 in various cell types.

Parameter

Virus/Cell Line

Value

Reference

ECso

HIV-1 in Human
Peripheral Blood

Mononuclear (PBM)

cells

9 nM

[1]3]

ECso

HIV-1 in Human

Macrophages

6 nM

[1]3]

Ki

HIV-1 Reverse
Transcriptase (for
AzddMeC-5'-
triphosphate)

9.3 nM

[1]

ECso: Half-maximal effective concentration. Ki: Inhibition constant.

Pharmacokinetics

A study in rhesus monkeys has shed light on the pharmacokinetic profile of AzddMeC.

Parameter Administration Value (mean £ SD) Reference

Dose Intravenous & Oral 60 mg/kg [1114]

Terminal Half-life Intravenous 0.5-1.3hr [1][4]

Total Clearance Intravenous 2.00 £ 0.41 L/hr/kg [4]

Volume of Distribution

(steady-state) Intravenous 0.90 £ 0.55 L/kg [4]

Oral Bioavailability Oral 26 £ 13% [4]
3'-azido-3'-

Major Metabolite

deoxythymidine (AZT)

[1](4]
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Experimental Protocols
Determination of ECso against HIV-1 in Human PBM Cells

This protocol outlines a general method for determining the half-maximal effective
concentration (ECso) of AzddMeC.

Objective: To quantify the in vitro antiviral activity of AzddMeC by measuring the inhibition of
HIV-1 replication in primary human peripheral blood mononuclear (PBM) cells.

Materials:

o AzddMeC

e Human PBM cells, stimulated with phytohemagglutinin (PHA) and interleukin-2 (IL-2)

e HIV-1 laboratory strain (e.g., HIV-1 1lIB)

o Complete RPMI-1640 medium supplemented with fetal bovine serum, antibiotics, and IL-2
o 96-well microtiter plates

» Reverse transcriptase (RT) activity assay kit or p24 antigen ELISA kit

o Cell viability assay (e.g., MTS or XTT)

Procedure:

o Cell Preparation: Isolate PBM cells from healthy donor blood and stimulate for 2-3 days with
PHA. Culture the stimulated cells in complete RPMI-1640 medium containing IL-2.

o Compound Dilution: Prepare a series of dilutions of AzddMeC in culture medium.

« Infection: Plate the stimulated PBM cells in a 96-well plate. Add the serially diluted AzddMeC
to the wells. Subsequently, infect the cells with a pre-titered amount of HIV-1. Include
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uninfected and untreated infected cell controls.

Incubation: Incubate the plates at 37°C in a humidified 5% CO: incubator for 7 days.

Assessment of Viral Replication: After the incubation period, collect the cell culture
supernatants. Measure the level of HIV-1 replication by quantifying reverse transcriptase
activity or p24 antigen concentration.

Assessment of Cytotoxicity: Determine the viability of the cells in parallel plates using a
suitable cell viability assay to assess the cytotoxic effects of the compound.

Data Analysis: Calculate the percentage of inhibition of viral replication for each
concentration of AzddMeC compared to the untreated infected control. Determine the ECso
value by plotting the percentage of inhibition against the log of the drug concentration and
fitting the data to a sigmoidal dose-response curve.
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Synthesis of 3'-Azido-2',3'-dideoxy-5-methyicytidine

The synthesis of AzddMeC, being a complex multi-step process, is typically performed by
specialized chemists. A generalized approach based on related nucleoside analog syntheses

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b1666249?utm_src=pdf-body-img
https://www.benchchem.com/product/b1666249?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666249?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

involves the following key steps:

o Starting Material: A suitably protected derivative of 5-methylcytidine or a related pyrimidine
base is used as the starting material.

o Glycosylation: The protected base is coupled with a protected deoxyribose sugar that has
been modified to introduce an azido group at the 3' position.

» Deprotection: The protecting groups on the sugar and base moieties are removed to yield
the final product, AzddMeC.

 Purification: The final compound is purified using techniques such as column
chromatography and recrystallization to obtain a high-purity product.

Conclusion

AzddMeC is a potent and selective inhibitor of HIV-1 replication with a well-defined mechanism
of action as a chain-terminating nucleoside reverse transcriptase inhibitor. Its in vitro antiviral
activity is in the nanomolar range. Pharmacokinetic studies in non-human primates indicate
rapid clearance and metabolism to AZT. The detailed information provided in this document
serves as a valuable resource for researchers and professionals involved in the development
of novel antiretroviral therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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azddmec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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